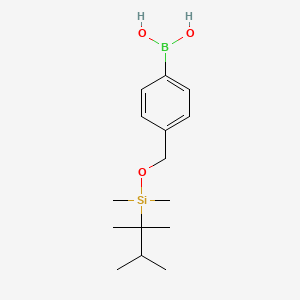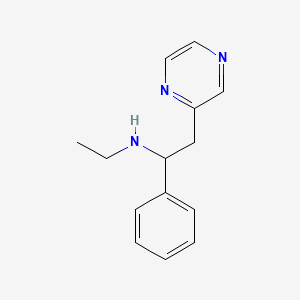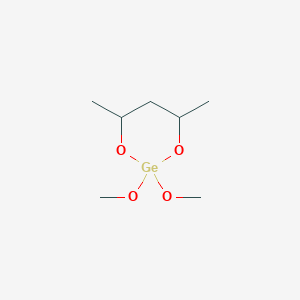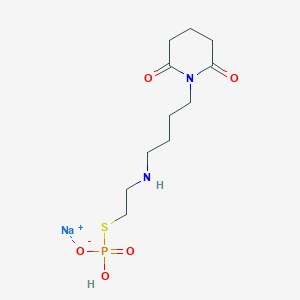![molecular formula C9H13BF2O2Si B14141650 B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid CAS No. 1190989-14-0](/img/structure/B14141650.png)
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkyne or alkene, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalyst: Often used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . This process is facilitated by the base, which helps to activate the boronic acid and stabilize the reaction intermediates .
Comparación Con Compuestos Similares
[2-(Trimethylsilyl)phenyl]boronic acid: Similar structure but lacks the difluoro groups.
[2,4-Difluorophenyl]boronic acid: Similar structure but lacks the trimethylsilyl group.
Uniqueness: B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid is unique due to the presence of both difluoro and trimethylsilyl groups, which can influence its reactivity and selectivity in chemical reactions. The difluoro groups can enhance the electron-withdrawing properties of the compound, while the trimethylsilyl group can provide steric hindrance, affecting the overall reaction outcome .
Propiedades
Número CAS |
1190989-14-0 |
|---|---|
Fórmula molecular |
C9H13BF2O2Si |
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
(2,4-difluoro-3-trimethylsilylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BF2O2Si/c1-15(2,3)9-7(11)5-4-6(8(9)12)10(13)14/h4-5,13-14H,1-3H3 |
Clave InChI |
NJQMUMBGIQMSIO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)F)[Si](C)(C)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)
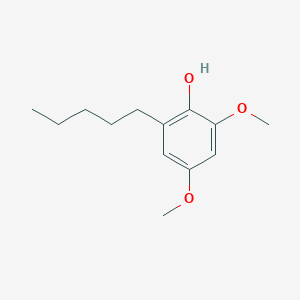
![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
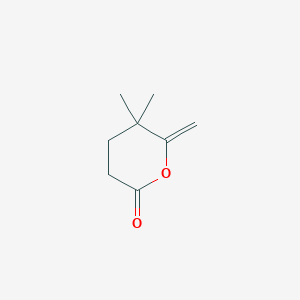
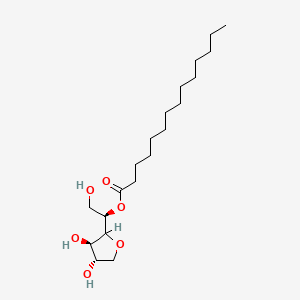
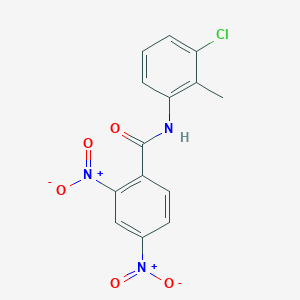
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
